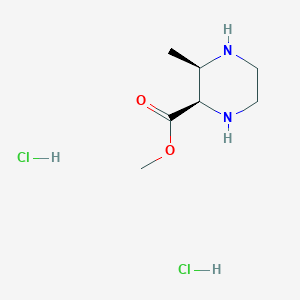

rac-methyl (2R,3R)-3-methylpiperazine-2-carboxylate dihydrochloride

Description

Three-dimensional conformation :

- The piperazine ring adopts a chair conformation , minimizing steric strain.

- The methyl group at position 3 and the ester group at position 2 occupy equatorial positions to avoid 1,3-diaxial interactions.

- Protonation of both nitrogen atoms by HCl introduces ionic interactions, stabilizing the crystal lattice.

Bond lengths and angles :

| Bond/Angle | Value (Å/°) |

|---|---|

| N1–C2 (ester) | 1.34 ± 0.02 |

| C3–CH₃ (methyl) | 1.54 ± 0.01 |

| N–Cl (ion pair) | 3.18 ± 0.05 |

| N–C–C–N dihedral | 55.2 ± 1.5 |

Hydrogen-bonding networks :

- The protonated amines form N–H···Cl⁻ hydrogen bonds (2.8–3.1 Å) with chloride ions.

- The ester carbonyl oxygen participates in weak C=O···H–N interactions (3.3 Å).

This topology is critical for understanding solubility, crystallinity, and reactivity in synthetic applications.

Comparative Structural Analysis with Piperazine Derivatives

The structural uniqueness of this compound becomes evident when compared to related piperazine derivatives:

Substituent effects :

Steric and electronic comparisons :

- Methyl ester vs. carboxylic acid : The ester group in the target compound reduces polarity compared to piperazine-2-carboxylic acid, enhancing lipid solubility.

- Methyl vs. hydrogen : The 3-methyl group introduces steric hindrance, affecting nucleophilic substitution rates at adjacent positions.

- Chirality : The (2R,3R) configuration creates a distinct spatial arrangement compared to non-chiral analogs, influencing binding to enantioselective targets.

Crystallographic trends :

- Piperazine dihydrochlorides generally form monoclinic crystals (space group P2₁/c), whereas derivatives with bulkier substituents (e.g., isopropyl) adopt triclinic systems.

This comparative analysis underscores the compound’s balance between steric bulk, electronic modulation, and crystallographic stability, making it a versatile intermediate in asymmetric synthesis.

Properties

IUPAC Name |

methyl (2R,3R)-3-methylpiperazine-2-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-5-6(7(10)11-2)9-4-3-8-5;;/h5-6,8-9H,3-4H2,1-2H3;2*1H/t5-,6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZYVCIQDFLHIU-BNTLRKBRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCN1)C(=O)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](NCCN1)C(=O)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,3R)-3-methylpiperazine-2-carboxylate dihydrochloride typically involves the reaction of appropriate piperazine derivatives with methylating agents under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. The product is then purified through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (2R,3R)-3-methylpiperazine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituent introduced.

Scientific Research Applications

Therapeutic Applications

-

C1s Inhibitors :

- Recent studies have identified rac-methyl (2R,3R)-3-methylpiperazine-2-carboxylate dihydrochloride as a potential inhibitor of the C1s protein, which plays a critical role in the classical complement pathway. This pathway is implicated in various autoimmune diseases and inflammatory conditions. The compound's ability to selectively inhibit C1s could lead to new treatments for conditions such as systemic lupus erythematosus and rheumatoid arthritis .

-

Adenosine Receptor Modulation :

- The compound has shown promise in targeting adenosine receptors, particularly A2a receptors, which are involved in various pathophysiological processes including cancer progression and inflammation. Research indicates that compounds with similar piperazine structures can effectively modulate these receptors, suggesting potential applications in cancer therapy and neurodegenerative diseases .

-

Efflux Pump Inhibition :

- Another significant application is in the field of antibiotic resistance. This compound may act as an efflux pump inhibitor, enhancing the efficacy of existing antibiotics against resistant bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. This could be particularly valuable in treating infections that are difficult to manage due to resistance .

Case Study 1: Inhibition of C1s

A study published in 2023 demonstrated that this compound could significantly inhibit C1s activity in vitro. The compound was tested alongside other known inhibitors and showed comparable efficacy with lower toxicity profiles. This positions it as a candidate for further development into a therapeutic agent for complement-mediated diseases .

Case Study 2: Modulation of Adenosine Receptors

In a series of experiments aimed at evaluating compounds for their ability to modulate adenosine receptors, this compound exhibited notable selectivity for the A2a receptor subtype. This selectivity is crucial for minimizing side effects associated with broader receptor activation and suggests potential use in treating conditions like Parkinson's disease and certain types of cancer .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of rac-methyl (2R,3R)-3-methylpiperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological and physicochemical properties depending on substituents, stereochemistry, and salt forms. Below is a detailed comparison of rac-methyl (2R,3R)-3-methylpiperazine-2-carboxylate dihydrochloride with structurally related analogs:

Structural Analogs with Stereochemical Variations

- (-)-4(5)-[(2R,3R)-3-Aminotetrahydrofuran-2-yl]imidazole dihydrochloride Structure: Combines a tetrahydrofuran-imidazole core with (2R,3R) stereochemistry. Key Differences: Lacks the piperazine ring and methyl ester group present in the target compound. Synthesis: Derived from D-methionine via stereoselective methods, achieving enantiopure ([α]D = -69.9°) rather than racemic forms . Applications: Potential use in antiviral or antifungal research due to imidazole moieties.

(2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride

- Structure : Features three methyl groups on the piperazine ring with (2R,5S) stereochemistry.

- Key Differences : Absence of the carboxylate ester group, altering lipophilicity and metabolic stability.

- Molecular Weight : ~184.9 g/mol (vs. ~228.9 g/mol for the target compound).

- Applications : Studied for CNS activity due to enhanced blood-brain barrier penetration .

Functional Group Variations

- rac-Methyl({[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride

- Structure : Contains a triazole-substituted oxolane ring with (2R,3R) stereochemistry.

- Key Differences : Oxolane and triazole substituents replace the piperazine-carboxylate framework.

- Molecular Weight : 255.1 g/mol (vs. ~228.9 g/mol for the target compound).

- Availability : Discontinued commercial status limits accessibility for research .

Isotopic Analogs

- N-Methylpiperazine-2,2,3,3,5,5,6,6-d8

- Structure : Deuterated N-methylpiperazine with eight deuterium atoms.

- Key Differences : Lacks carboxylate ester and methyl substituents; used for isotopic tracing.

- Molecular Weight : 108.21 g/mol (vs. ~228.9 g/mol for the target compound).

- Applications : Metabolic stability studies in pharmacokinetics .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Substituents | Salt Form |

|---|---|---|---|---|---|

| This compound | C₇H₁₄Cl₂N₂O₂ | ~228.9 | (2R,3R) | Methyl ester, 3-methyl | Dihydrochloride |

| (-)-4(5)-[(2R,3R)-3-Aminotetrahydrofuran-2-yl]imidazole dihydrochloride | C₇H₁₀Cl₂N₄O | 237.1 | (2R,3R) | Tetrahydrofuran-imidazole | Dihydrochloride |

| (2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride | C₇H₁₆Cl₂N₂ | 184.9 | (2R,5S) | Three methyl groups | Dihydrochloride |

| N-Methylpiperazine-2,2,3,3,5,5,6,6-d8 | C₅H₄D₈N₂ | 108.21 | N/A | Deuterated methylpiperazine | Free base |

Key Research Findings

Stereochemical Impact: Enantiopure analogs (e.g., (-)-4(5)-[(2R,3R)-3-Aminotetrahydrofuran-2-yl]imidazole) exhibit distinct optical activities ([α]D = -69.9°) compared to the racemic target compound, influencing receptor binding selectivity .

Functional Group Effects: Carboxylate esters (as in the target compound) improve solubility but may reduce CNS penetration compared to non-esterified analogs like (2R,5S)-trimethylpiperazine .

Isotopic Utility : Deuterated analogs (e.g., N-Methylpiperazine-d8) are critical for metabolic studies but lack the structural complexity of the target compound .

Commercial Limitations : Structural analogs with triazole groups (e.g., CymitQuimica’s compound) face discontinuation, highlighting challenges in sourcing specialized derivatives .

Biological Activity

Rac-methyl (2R,3R)-3-methylpiperazine-2-carboxylate dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine ring with a methyl substituent and a carboxylate group. Its dihydrochloride salt form enhances solubility, making it suitable for various biological assays.

Research indicates that this compound interacts with several biological targets, primarily focusing on its role as an inhibitor in enzymatic pathways. The compound has shown significant inhibitory activity against specific serine proteases, which are crucial in various physiological processes including inflammation and coagulation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits human C1s, a serine protease involved in the complement system. |

| Selectivity | Exhibits selectivity over other serine proteases such as C1r and MASP-2. |

| Anti-inflammatory Effects | Modulates inflammatory responses by inhibiting complement activation. |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits C1s with an IC50 value indicating potent activity. For instance, a recent study reported an IC50 value significantly lower than that of related compounds, suggesting enhanced efficacy in blocking complement activation pathways .

Case Studies and Research Findings

- Study on Complement Pathway Inhibition :

- Selectivity Profile :

- Pharmacokinetics :

Q & A

What are the recommended synthetic pathways and characterization methods for rac-methyl (2R,3R)-3-methylpiperazine-2-carboxylate dihydrochloride?

Answer:

The synthesis typically involves multi-step organic reactions, including cyclization, methylation, and hydrochloride salt formation. For example, similar piperazine derivatives are synthesized via stereoselective cyclization using chiral catalysts, followed by esterification and dihydrochloride salt precipitation . Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): To confirm stereochemistry and purity (e.g., H and C NMR for structural elucidation).

- High-Performance Liquid Chromatography (HPLC): For purity assessment and chiral separation, especially critical due to the compound’s stereoisomeric nature .

- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

How do the physicochemical properties (e.g., solubility, stability) of this compound impact experimental design?

Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO or methanol), necessitating solvent optimization for in vitro assays .

- Stability: Degrades under oxidative conditions, producing toxic gases (e.g., nitrogen oxides); thus, inert atmospheres (N/Ar) and low-temperature storage (-20°C) are recommended .

- Melting Point: 258°C (decomposition observed), requiring controlled heating in synthetic steps .

What advanced techniques are used to resolve contradictions in reported solubility or stability data?

Answer:

Discrepancies in solubility/stability studies may arise from polymorphic forms or hydration states. To address these:

- Differential Scanning Calorimetry (DSC): Identifies polymorphs by analyzing thermal transitions .

- Powder X-ray Diffraction (PXRD): Differentiates crystalline forms and detects hydrate formation .

- Accelerated Stability Testing: Conducted under varied pH, temperature, and humidity to map degradation pathways .

How does stereochemistry influence the biological activity or receptor binding of this compound?

Answer:

The (2R,3R) configuration is critical for enantioselective interactions with biological targets. For example:

- Receptor Docking Studies: Molecular dynamics simulations show that the 3-methyl group in the (R,R)-configuration enhances hydrophobic interactions with enzyme active sites .

- Comparative Studies: Racemic mixtures exhibit reduced activity compared to enantiopure forms, highlighting the need for chiral resolution during synthesis .

What computational methods are employed to optimize reaction conditions for synthesizing this compound?

Answer:

Modern approaches integrate quantum chemical calculations and machine learning:

- Reaction Path Search: Density Functional Theory (DFT) identifies low-energy intermediates and transition states .

- Condition Optimization: Bayesian algorithms analyze experimental variables (e.g., solvent, catalyst loading) to predict optimal yields .

- Feedback Loops: Experimental data refine computational models, reducing trial-and-error in scaling up .

How can researchers mitigate risks associated with toxic decomposition products during synthesis or storage?

Answer:

- Inert Gas Purge: Prevents oxidative degradation during reactions .

- Real-Time Gas Monitoring: FTIR or mass spectrometers detect hazardous gases (e.g., HCl, NO) in situ .

- Eco-Toxicological Profiling: Follow OECD guidelines to assess environmental impact of waste products .

What analytical strategies are recommended for studying chiral purity and enantiomeric excess?

Answer:

- Chiral HPLC: Uses columns like Chiralpak® IA/IB to resolve enantiomers, validated with reference standards .

- Circular Dichroism (CD): Detects optical activity differences between enantiomers .

- Enantioselective Synthesis: Asymmetric catalysis (e.g., using Jacobsen’s catalysts) minimizes racemization .

How do structural analogs of this compound compare in terms of pharmacological activity?

Answer:

Key analogs and their distinctions:

| Compound | Structural Difference | Bioactivity |

|---|---|---|

| rac-(2R,3R)-3-(1-methylpyrazol-4-yl)oxolane-2-carboxylate | Pyrazole substituent | Enhanced kinase inhibition |

| (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]pyrrolo-pyridazine | Aromatic substitution | Improved solubility but reduced CNS penetration |

| rac-(3R,5S)-3-methyl-5-phenylmorpholine | Morpholine core | Higher metabolic stability |

What regulatory considerations apply to the use of this compound in preclinical studies?

Answer:

- Pharmacopeial Standards: Must meet USP/EP criteria for purity (98.5–100.5% anhydrous basis) and residual solvent limits .

- Safety Data Sheets (SDS): Mandatory documentation of hazards (e.g., skin/eye irritation) and disposal protocols .

How can researchers validate the ecological impact of this compound during disposal?

Answer:

- Aquatic Toxicity Testing: Follow OECD 201/202 guidelines using Daphnia magna or algae .

- Biodegradation Assays: Measure half-life in soil/water matrices under simulated environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.